4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride
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Overview
Description
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride is unique due to its specific combination of indole and pyrrolo[3,2-d]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19ClN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-(5-methoxy-7-methylindol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C18H18N4O.ClH/c1-10-7-14(23-4)9-13-5-6-22(17(10)13)18-16-15(8-11(2)19-16)20-12(3)21-18;/h5-9,19H,1-4H3;1H |
InChI Key |
JOALYTSGWNOFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C3=NC(=NC4=C3NC(=C4)C)C)OC.Cl |
Origin of Product |
United States |
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